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molecular formula C12H14O3 B7981326 (2',3'-Dihydrospiro[[1,3]dioxolane-2,1'-inden]-5'-yl)methanol

(2',3'-Dihydrospiro[[1,3]dioxolane-2,1'-inden]-5'-yl)methanol

Cat. No. B7981326
M. Wt: 206.24 g/mol
InChI Key: AKKGPPKOURTUEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07320986B2

Procedure details

To a solution of Example 332A (13 g, 50.9 mmol) in tetrahydrofuran (150 mL) was added a 2.5 M solution of n-butyllithium in hexanes (30.5 mL, 76.4 mmol) dropwise at about −78° C. Then a solution of N,N-dimethylformamide (39.4 mL, 509.0 mmol) in tetrahydrofuran (40 mL) was added dropwise and the mixture was allowed to warm to ambient temperature. The mixture was poured into water and was extracted with ethyl acetate. The combined organic extracts were washed with brine, dried over MgSO4, filtered, and evaporated in vacuum. The residue was re-dissolved in a mixture of tetrahydrofuran (15 mL) and methanol (150 mL) and sodium borohydride (2.6 g, 68.7 mmol) was added in portions at about 0° C. The reaction mixture was stirred at room temperature for about 2 hours, then the mixture was concentrated in vacuum, diluted with water, and extracted with ethyl acetate. The combined organic extracts were washed with brine, dried (MgSO4), filtered and evaporated under reduced pressure. The residue was purified by flash column chromatography on silica gel using hexane/ethyl acetate (2:1) as the mobile phase to give the above intermediate. MS (DCI/NH3): m/z 207 (M+H)+.
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
13 g
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
hexanes
Quantity
30.5 mL
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Three
Quantity
39.4 mL
Type
reactant
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[C:7]1([O:14][CH2:13][CH2:12][O:11]1)[CH2:6][CH2:5]2.C([Li])CCC.CN(C)[CH:22]=[O:23].[BH4-].[Na+].N>O1CCCC1.CO.O>[C:7]12([O:14][CH2:13][CH2:12][O:11]1)[C:8]1[C:4](=[CH:3][C:2]([CH2:22][OH:23])=[CH:10][CH:9]=1)[CH2:5][CH2:6]2 |f:3.4|

Inputs

Step One
Name
Quantity
2.6 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
150 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
13 g
Type
reactant
Smiles
BrC=1C=C2CCC3(C2=CC1)OCCO3
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
hexanes
Quantity
30.5 mL
Type
reactant
Smiles
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
39.4 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for about 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl acetate
WASH
Type
WASH
Details
The combined organic extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuum
ADDITION
Type
ADDITION
Details
was added in portions at about 0° C
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated in vacuum
ADDITION
Type
ADDITION
Details
diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The combined organic extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography on silica gel
CUSTOM
Type
CUSTOM
Details
to give the above intermediate

Outcomes

Product
Details
Reaction Time
2 h

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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